2-bromo-N-cyclopentylacetamide
CAS No.: 883521-80-0
Cat. No.: VC2354977
Molecular Formula: C7H12BrNO
Molecular Weight: 206.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883521-80-0 |
|---|---|
| Molecular Formula | C7H12BrNO |
| Molecular Weight | 206.08 g/mol |
| IUPAC Name | 2-bromo-N-cyclopentylacetamide |
| Standard InChI | InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) |
| Standard InChI Key | KVESMOYKDNWRSD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CBr |
| Canonical SMILES | C1CCC(C1)NC(=O)CBr |
Introduction
Chemical Identity and Structure
2-Bromo-N-cyclopentylacetamide is identified by the CAS Registry Number 883521-80-0 and has the molecular formula C7H12BrNO . This compound belongs to the broader class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. The molecular structure consists of a bromoacetyl group connected to a cyclopentylamine through an amide bond.
Identification Parameters
The compound can be identified through various chemical identifiers, as presented in Table 1:
Table 1: Chemical Identifiers of 2-Bromo-N-cyclopentylacetamide
| Parameter | Value |
|---|---|
| CAS Number | 883521-80-0 |
| IUPAC Name | 2-bromo-N-cyclopentylacetamide |
| Molecular Formula | C7H12BrNO |
| Molecular Weight | 206.08 g/mol |
| InChI | InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) |
| InChIKey | KVESMOYKDNWRSD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CBr |
| Canonical SMILES | O=C(NC1CCCC1)CBr |
| Other Names | Acetamide, 2-bromo-N-cyclopentyl- |
Physical and Chemical Properties
The physical and chemical properties of 2-bromo-N-cyclopentylacetamide are important for understanding its behavior in various chemical environments and its potential applications.
Physical Properties
The compound exists as a solid at room temperature with a melting point of 84-85°C . Detailed physical properties are summarized in Table 2:
Table 2: Physical Properties of 2-Bromo-N-cyclopentylacetamide
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Melting Point | 84-85°C | |
| Molecular Weight | 206.08 g/mol | |
| Appearance | Not specified in sources | - |
| Solubility | Not specified in sources | - |
Chemical Properties
The chemical reactivity of 2-bromo-N-cyclopentylacetamide is primarily dictated by the presence of the reactive bromine atom at the alpha position of the carbonyl group. This structural feature makes the compound particularly suitable for nucleophilic substitution reactions. The amide functionality provides additional sites for potential chemical modifications.
Structural Characteristics
The molecular structure of 2-bromo-N-cyclopentylacetamide features three main components: a bromoacetyl group, an amide linkage, and a cyclopentyl moiety.
Functional Groups
The key functional groups present in the molecule include:
-
Bromo group (-Br): A reactive leaving group at the alpha position to the carbonyl.
-
Amide group (-CONH-): Connects the bromoacetyl portion to the cyclopentyl group.
-
Cyclopentyl group: A five-membered cycloalkane attached to the nitrogen of the amide.
Molecular Structure Analysis
The amide bond in 2-bromo-N-cyclopentylacetamide exhibits partial double bond character due to resonance, which restricts rotation around the C-N bond. The cyclopentyl ring adopts a puckered conformation to minimize ring strain. The bromine atom, being a good leaving group, is positioned for nucleophilic attack, which explains the compound's utility in various synthetic applications.
Comparative Analysis
To better understand the properties and potential applications of 2-bromo-N-cyclopentylacetamide, it is valuable to compare it with structurally related compounds.
Comparison with Similar Compounds
Table 3 provides a comparison between 2-bromo-N-cyclopentylacetamide and related bromoacetamide compounds:
Table 3: Comparative Analysis of 2-Bromo-N-cyclopentylacetamide and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 2-Bromo-N-cyclopentylacetamide | C7H12BrNO | 206.08 | Contains cyclopentyl group |
| 2-Bromo-N-cyclopropylacetamide | C5H8BrNO | 178.03 | Contains smaller cyclopropyl ring |
| 2-Bromo-N-(ethylcarbamoyl)acetamide | C5H9BrN2O2 | 209.04 | Contains additional carbamoyl group |
The difference in cycloalkyl group size between 2-bromo-N-cyclopentylacetamide and 2-bromo-N-cyclopropylacetamide likely affects their reactivity and physical properties. The larger cyclopentyl group in 2-bromo-N-cyclopentylacetamide may provide different steric effects and potentially alter the compound's solubility and reactivity profiles.
Analytical Methods
Various analytical techniques can be employed to characterize and identify 2-bromo-N-cyclopentylacetamide in research settings.
Chromatographic Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable for the analysis of 2-bromo-N-cyclopentylacetamide, as mentioned for similar compounds in search result .
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